molecular formula C21H22N2O4 B4897324 2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide

Cat. No.: B4897324
M. Wt: 366.4 g/mol
InChI Key: VNRPDUHEIMZBLK-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide group, a methoxyphenyl group, and a methylpentanamide chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide typically involves multiple steps, starting with the preparation of the phthalimide group. This can be achieved through the reaction of phthalic anhydride with ammonia or a primary amine. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylpentanamide chain via an amide bond formation reaction. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the methylpentanamide chain can influence its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds like N-phenylphthalimide and N-(2-hydroxyphenyl)phthalimide share structural similarities with 2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide.

    Methoxyphenyl derivatives: Compounds such as 3-methoxyphenylacetic acid and 3-methoxyphenylamine have similar functional groups.

    Amide derivatives: Compounds like N-(3-methoxyphenyl)acetamide and N-(3-methoxyphenyl)propionamide are structurally related.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phthalimide group, methoxyphenyl group, and methylpentanamide chain allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13(2)11-18(19(24)22-14-7-6-8-15(12-14)27-3)23-20(25)16-9-4-5-10-17(16)21(23)26/h4-10,12-13,18H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRPDUHEIMZBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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